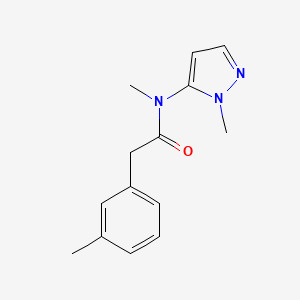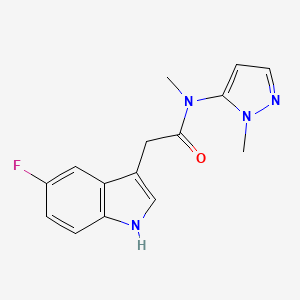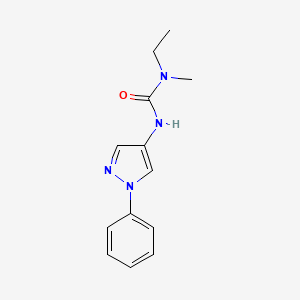![molecular formula C11H14N4S2 B7592791 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B7592791.png)
4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine, also known as MPTT, is a heterocyclic compound that has gained attention in scientific research for its potential medicinal properties. This compound is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine is not yet fully understood, but studies have shown that it interacts with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and physiological effects:
4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成法
The synthesis of 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine involves a multistep process that starts with the reaction of 1-methyl-4-pyrazolecarboxylic acid with thionyl chloride to form 1-methyl-4-pyrazolyl chloride. This intermediate is then reacted with 2-aminothiazole to form 4-(1-methylpyrazol-4-yl)-1,3-thiazole. Finally, thiomorpholine is added to the reaction mixture to form the desired product, 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine.
科学的研究の応用
4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine has been studied for its potential applications in various fields of scientific research. One of the key areas of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine has anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
4-[4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S2/c1-14-7-9(6-12-14)10-8-17-11(13-10)15-2-4-16-5-3-15/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUOARPNOQYUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CSC(=N2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxyethyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592726.png)

![(2,6-difluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7592739.png)
![N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7592751.png)
![N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7592758.png)
![Azocan-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7592764.png)

![4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)
![3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one](/img/structure/B7592780.png)
![N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592788.png)
![2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7592795.png)
![2-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methoxy]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7592818.png)
